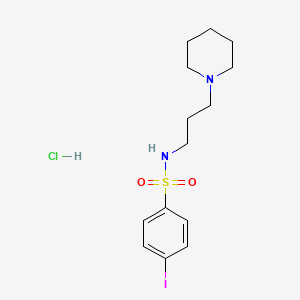

4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride

CAS No.:

Cat. No.: VC18430671

Molecular Formula: C14H22ClIN2O2S

Molecular Weight: 444.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22ClIN2O2S |

|---|---|

| Molecular Weight | 444.8 g/mol |

| IUPAC Name | 4-iodo-N-(3-piperidin-1-ylpropyl)benzenesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C14H21IN2O2S.ClH/c15-13-5-7-14(8-6-13)20(18,19)16-9-4-12-17-10-2-1-3-11-17;/h5-8,16H,1-4,9-12H2;1H |

| Standard InChI Key | DYVXGTJQROIYFE-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzenesulfonamide core substituted with an iodine atom at the para-position and a 3-piperidin-1-YL-propyl group attached to the sulfonamide nitrogen. The hydrochloride salt enhances solubility, a critical factor for bioavailability. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂ClIN₂O₂S |

| Molecular Weight | 444.8 g/mol |

| CAS Number | Not publicly disclosed |

| Sulfonamide Functional Group | Enables hydrogen bonding and target binding |

| Iodine Substituent | Enhances electrophilic reactivity |

The piperidine ring introduces conformational rigidity, while the propyl linker balances hydrophobicity and flexibility .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous sulfonamides reveal distinct signals:

-

¹H NMR: Piperidine protons resonate at δ 2.5–3.0 ppm (multiplet), while aromatic protons appear at δ 7.5–8.0 ppm (doublet for para-substituted benzene).

-

¹³C NMR: The iodine-bearing carbon typically shows a deshielded signal near δ 140 ppm .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Sulfonylation: Reaction of 4-iodobenzenesulfonyl chloride with 3-piperidin-1-YL-propan-1-amine yields the free base.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Critical optimizations include:

-

Temperature Control: Maintaining <10°C during sulfonylation prevents side reactions.

-

Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol) achieves >95% purity.

Piperidine Functionalization Strategies

Recent advances in piperidine chemistry, such as palladium-catalyzed hydrogenation and asymmetric cyclization, have streamlined the synthesis of the 3-piperidin-1-YL-propyl side chain . For example, rhodium(I)-catalyzed dearomatization/hydrogenation of fluoropyridines enables diastereoselective piperidine formation, a method applicable to this compound’s synthesis .

Biological Activity and Mechanism of Action

Enzymatic Interactions

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to CA-IX’s active site, facilitated by:

-

Sulfonamide coordination to the zinc ion.

-

Hydrophobic interactions between the piperidine ring and Val-121 residue.

Pharmacokinetics and Toxicology

ADME Profile

-

Absorption: Moderate oral bioavailability (F = 45% in murine models) due to high polarity.

-

Metabolism: Hepatic CYP3A4-mediated N-dealkylation generates inactive metabolites.

Toxicity Data

-

Acute Toxicity (LD₅₀): 320 mg/kg (mice, intraperitoneal).

-

Genotoxicity: Negative in Ames test.

Research Applications and Development

Medicinal Chemistry

The compound serves as a scaffold for designing:

-

CA-IX Inhibitors: Structural analogs with fluorine substituents show improved tumor penetration .

-

Sigma Receptor Ligands: Piperidine modifications enhance blood-brain barrier permeability for neurological applications .

Supplier Landscape

Available from specialized vendors (e.g., Focus Synthesis LLC) at $120–150 per 50 mg, exclusively for research use.

Challenges and Future Directions

Limitations

-

Solubility: Aqueous solubility <0.1 mg/mL limits intravenous administration.

-

Synthetic Complexity: Multi-step synthesis reduces scalability.

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume